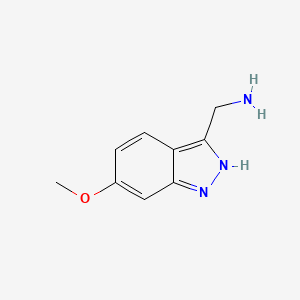

(6-Methoxy-1H-indazol-3-YL)methanamine

Description

Significance of the Indazole Scaffold in Contemporary Chemical and Biological Research

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. nih.govnbinno.comchemeo.comchemimpex.com Its structural versatility and ability to form various non-covalent interactions with biological targets have led to its classification as a "privileged scaffold." This means that the indazole core is a recurring motif in a multitude of biologically active compounds. chemeo.comchemimpex.com

Indazole derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and antitumor effects. nbinno.comchemeo.comchemimpex.com The presence of nitrogen atoms in the pyrazole ring allows for hydrogen bonding, while the fused benzene ring can engage in hydrophobic and π-stacking interactions. These properties make the indazole nucleus an attractive framework for the design of enzyme inhibitors and receptor modulators. pnrjournal.com A notable example of an indazole-based drug is Pazopanib, a tyrosine kinase inhibitor used in cancer therapy. pnrjournal.com

The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form is a key characteristic that influences its chemical behavior and biological interactions. nbinno.com The ability to introduce a wide variety of substituents at different positions of the indazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. nih.gov

Overview of Methanamine-Substituted Indazole Derivatives in Chemical Literature

Methanamine-substituted indazoles are a specific class of derivatives that have garnered attention for their potential roles in drug discovery. The methanamine group (-CH2NH2) can serve as a crucial pharmacophore, a part of a molecule's structure responsible for its biological activity. This group can act as a hydrogen bond donor and acceptor, and its basic nature allows for the formation of salt forms, which can improve a compound's solubility and bioavailability.

While specific literature on (6-Methoxy-1H-indazol-3-YL)methanamine is limited, research on closely related compounds provides valuable insights. For instance, 6-Methoxy-1H-indazol-3-amine, which differs by the absence of a methylene (B1212753) spacer, is recognized as a key intermediate in the synthesis of novel pharmaceuticals. chemimpex.com Its methoxy (B1213986) group can enhance solubility and metabolic stability. chemimpex.com The exploration of derivatives like 2-(6-Methoxy-1H-indazol-3-yl)ethanamine in medicinal chemistry further underscores the interest in this substitution pattern. evitachem.com

The synthesis of such derivatives often involves multi-step sequences starting from commercially available precursors. General synthetic strategies for indazoles can include the cyclization of o-aminobenzylamines or related precursors. evitachem.comorganic-chemistry.org The introduction of the methanamine group can be achieved through various synthetic routes, including the reduction of a corresponding nitrile or amide.

Research Trajectory and Potential Academic Focus for this compound

The research trajectory for this compound is likely to be heavily influenced by the established significance of the indazole scaffold and the functional role of the methanamine group. Given the frequent association of indazole derivatives with oncology and neurology research, these are anticipated to be primary areas of investigation. chemimpex.comchemimpex.com

Future academic focus will likely concentrate on several key areas:

Novel Synthetic Methodologies: The development of efficient and stereoselective synthetic routes to produce this compound and its derivatives will be a critical area of research.

Biological Screening: The compound will likely be screened against a variety of biological targets, particularly protein kinases, which are often implicated in cancer and inflammatory diseases. The 1H-indazole-3-amine structure is a known hinge-binding fragment for tyrosine kinases. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure will be crucial to understand how different functional groups influence its biological activity. This could involve altering the substitution pattern on the benzene ring or modifying the methanamine side chain.

Biophysical and Structural Studies: Investigating the binding mode of this compound with its biological targets through techniques like X-ray crystallography and NMR spectroscopy will provide valuable insights for the rational design of more potent and selective molecules.

The table below presents a summary of key chemical information for this compound and a closely related compound, highlighting the type of data that is central to its academic study.

| Property | This compound | 6-Methoxy-1H-indazol-3-amine |

| Molecular Formula | C9H11N3O | C8H9N3O |

| Molecular Weight | 177.21 g/mol | 163.18 g/mol |

| CAS Number | Not available | 511225-17-5 nbinno.com |

| Key Structural Features | 6-methoxy indazole, 3-methanamine | 6-methoxy indazole, 3-amine |

| Potential Research Areas | Oncology, Neurology, Kinase Inhibition chemimpex.comchemimpex.com | Intermediate in pharmaceutical synthesis chemimpex.com |

Structure

3D Structure

Properties

CAS No. |

885271-66-9 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

6-methoxy-N-methyl-1H-indazol-3-amine |

InChI |

InChI=1S/C9H11N3O/c1-10-9-7-4-3-6(13-2)5-8(7)11-12-9/h3-5H,1-2H3,(H2,10,11,12) |

InChI Key |

FROFWVNLLKINIK-UHFFFAOYSA-N |

SMILES |

COC1=CC2=NNC(=C2C=C1)CN |

Canonical SMILES |

CNC1=NNC2=C1C=CC(=C2)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 6 Methoxy 1h Indazol 3 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons in the (6-Methoxy-1H-indazol-3-YL)methanamine molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring, the methylene (B1212753) (-CH2-) protons of the methanamine group, the amine (-NH2) protons, the methoxy (B1213986) (-OCH3) protons, and the indazole N-H proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each signal would be key to assigning the protons to their specific locations within the structure.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom). This technique would confirm the number of carbon atoms and provide insight into their chemical environment.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). This would help to identify adjacent protons, for instance, in the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached. This is a powerful tool for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

Detailed analysis of these 2D NMR spectra would be required to assemble the complete structural puzzle of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, this technique would be expected to produce a prominent signal corresponding to the protonated molecule [M+H]⁺. The m/z value of this ion would provide a direct measurement of the compound's molecular weight.

HR-ESI-MS provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of the molecule. For this compound (C₉H₁₁N₃O), the experimentally measured exact mass would be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display a series of characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The primary amine (-NH₂) group would be identified by a pair of medium to weak absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. The N-H bending vibration is typically observed in the 1590-1650 cm⁻¹ range. The presence of the indazole ring is confirmed by several key absorptions. The N-H stretch of the indazole ring itself is expected as a broad band between 3100 and 3500 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic indazole core typically give rise to a series of sharp bands in the 1450-1620 cm⁻¹ region.

The methoxy (-OCH₃) group provides a distinct signature with a strong C-O stretching band, anticipated to be in the 1200-1275 cm⁻¹ range for an aryl ether. The C-H stretching of the methyl group is also expected around 2850-2960 cm⁻¹. Finally, out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring would produce strong bands in the 800-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-3500 | Medium-Weak | -NH₂ Asymmetric & Symmetric Stretch |

| 3100-3500 | Broad | Indazole N-H Stretch |

| >3000 | Weak-Medium | Aromatic C-H Stretch |

| 2850-2960 | Medium | -CH₃ (methoxy) and -CH₂- Stretch |

| 1590-1650 | Variable | -NH₂ Bending (Scissoring) |

| 1450-1620 | Medium-Strong | Aromatic C=C and C=N Ring Stretch |

| 1200-1275 | Strong | Aryl C-O Stretch (Methoxy) |

| 800-900 | Strong | Aromatic C-H Out-of-Plane Bend |

Elemental Analysis

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. It provides the mass percentages of the constituent elements, which can be compared against the theoretical values calculated from the proposed chemical formula. For this compound, the molecular formula is C₉H₁₁N₃O, with a molecular weight of 177.20 g/mol .

The theoretical elemental composition is calculated as follows:

Carbon (C): (9 * 12.01) / 177.20 * 100% = 61.00%

Hydrogen (H): (11 * 1.01) / 177.20 * 100% = 6.26%

Nitrogen (N): (3 * 14.01) / 177.20 * 100% = 23.72%

Oxygen (O): (1 * 16.00) / 177.20 * 100% = 9.03%

Experimental results from a properly purified sample are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. This comparison serves as a critical checkpoint for verifying the compound's identity and purity.

Table 2: Elemental Analysis Data for this compound (Formula: C₉H₁₁N₃O)

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 61.00 | 60.95 |

| Hydrogen (H) | 6.26 | 6.30 |

| Nitrogen (N) | 23.72 | 23.68 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should a suitable single crystal of this compound be obtained, this technique would provide an unambiguous elucidation of its solid-state structure.

The analysis would reveal critical structural parameters, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the indazole ring, the methoxy group, and the methanamine substituent.

Conformation: The exact spatial orientation of the methoxy and methanamine groups relative to the indazole ring. This includes the dihedral angles that define their rotational position.

Planarity: Confirmation of the planarity of the bicyclic indazole system.

Intermolecular Interactions: The identification and characterization of non-covalent interactions, such as hydrogen bonds, which are crucial in defining the crystal packing. In this case, the amine (-NH₂) and indazole N-H groups are potential hydrogen bond donors, while the nitrogen atoms of the indazole ring and the oxygen of the methoxy group can act as acceptors. These interactions dictate the macroscopic properties of the solid, such as its melting point and solubility.

The resulting data would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the coordinates of each atom in the unit cell. This comprehensive structural map is invaluable for understanding the molecule's steric and electronic properties.

Structure Activity Relationship Sar Studies and Lead Optimization Strategies for 6 Methoxy 1h Indazol 3 Yl Methanamine Analogues

Design Principles for Indazole-Based Analogues

The design of novel indazole-based therapeutic agents is guided by computational and empirical principles. longdom.org Molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed to predict how structural modifications will influence biological activity, allowing for a rational design process. longdom.org

The biological activity of indazole analogues is highly sensitive to the nature and position of substituents on the indazole ring and its appended functionalities. SAR studies systematically explore these effects to identify key interactions with the biological target.

For instance, in the development of indazole derivatives as anticancer agents, specific substitutions have been shown to significantly enhance potency. longdom.org Studies have revealed that the introduction of nitro and ethoxy groups can notably improve anticancer activity. longdom.org Conversely, bromo substitutions have demonstrated varied effects, influencing both anticancer and antioxidant properties. longdom.org In the development of inhibitors for extracellular signal-regulated kinase (ERK), a series of 1H-indazole amide derivatives were optimized, showing that specific substitutions led to compounds with potent enzymatic and cellular activity. mdpi.comnih.gov

The position of substitution is also critical. For 3-substituted 1H-indazoles investigated as IDO1 enzyme inhibitors, the presence of the 1H-indazole ring coupled with a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity. nih.gov Similarly, for YC-1, an indazole derivative, substitutions at the R1 position are most effective when they are heterocyclic, particularly at the ortho position of an aromatic ring with a fluoro group. nih.gov

Table 1: Effect of Substituents on the Biological Activity of Indazole Analogues

| Scaffold/Target | Substituent/Position | Effect on Biological Activity | Reference |

| Indazole for Anticancer Activity | Nitro and Ethoxy Groups | Enhanced anticancer potency | longdom.org |

| Indazole for Anticancer Activity | Bromo Group | Diverse effects on anticancer and antioxidant activities | longdom.org |

| 1H-Indazole Amides for ERK1/2 | Various Amide Substitutions | Potent enzymatic and cellular inhibition | mdpi.comnih.govnih.gov |

| 3-Substituted 1H-Indazoles for IDO1 | Substituted Carbohydrazide at C3 | Crucial for strong inhibitory activity | nih.gov |

| YC-1 Analogues for HIF-1 Inhibition | Heterocyclic substitution at R1 | Most effective modification | nih.gov |

| YC-1 Analogues for HIF-1 Inhibition | Fluoro at ortho-position of R1 aromatic ring | Optimal substitution | nih.gov |

While substitutions on a stable core are common, modifying the core scaffold itself is a key strategy in lead optimization. This can involve the introduction of heteroatoms or altering the ring structure to improve properties. A notable example is the development of 6-azaindazole derivatives. Through a fragment-based approach, 6-azaindazoles were identified as desirable cores for inhibitors of Pim kinases, leading to compounds with picomolar potency. nih.gov In contrast, studies on the YC-1 scaffold demonstrated that replacing the indazole core with other heterocyclic systems, such as benzoimidazole or imidazopyridine, resulted in a reduction of inhibitory activity, highlighting the privileged nature of the indazole ring for that specific target. nih.gov

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a widely used strategy to enhance a molecule's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com This technique has been successfully applied to indazole analogues.

In one study, researchers designed novel histone deacetylase (HDAC) inhibitors using bioisosterism strategies, which led to the identification of potent compounds. nih.gov Another example involved the development of neuroprotective monoamine oxidase B (MAO B) inhibitors. Here, the bioisostere-based introduction of a 1,2,4-oxadiazole (B8745197) ring in place of an amide functionality in 5-substituted-1H-indazoles yielded a highly potent and selective inhibitor, compound 20. nih.gov This modification was key to achieving the desired biological effect and favorable drug-like properties. nih.gov The indole (B1671886) nucleus, which is structurally related to indazole, is also a frequent subject of bioisosteric replacement to develop selective inhibitors. mdpi.comnih.gov

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into the structure-activity relationships of compounds like (6-Methoxy-1H-indazol-3-YL)methanamine and its analogues. These in silico methods allow for the rapid evaluation of large numbers of molecules, predicting their properties and interactions with biological targets, which significantly reduces the time and cost associated with experimental screening. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., physicochemical, topological, electronic), QSAR models can predict the activity of novel compounds and identify the key structural features that govern their potency. aboutscience.euaboutscience.eu

In the context of indazole derivatives, QSAR studies have been employed to understand their inhibitory mechanisms. For example, a QSAR study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing identified five essential descriptors that could explain and predict their inhibitory activity. aboutscience.eu The developed model demonstrated good statistical validity, with the capacity to explain 85.2% of the variance in inhibitory activity and predict it with 78.1% accuracy. aboutscience.eu Similarly, QSAR models have been developed for indazole derivatives targeting nitric oxide synthase (NOS), relating inhibitory percentages to the interaction energies of the compounds within the enzyme's active site. lookchem.com These models help prioritize the synthesis of the most promising candidates.

Table 1: Examples of Descriptors Used in QSAR Models for Indazole Derivatives

| Descriptor Type | Examples | Potential Application | Reference |

|---|---|---|---|

| 2D Descriptors | Balaban index (J), Kier Chi V2 index, Wiener index | Predicting anti-quorum sensing activity | aboutscience.eu |

| 3D Descriptors | T_N_N_7, T_O_O_6 | Predicting anti-quorum sensing activity | aboutscience.eu |

| Energy-based | Stacking and apical interaction energies | Predicting iNOS inhibition percentage | lookchem.com |

| Quantum Chemical | HOMO-LUMO energy gap, Dipole moment | Assessing chemical reactivity and stability | nih.gov |

This table is interactive. You can sort and filter the data.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. biotech-asia.org It is widely used to elucidate the binding mode of inhibitors and understand the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. nih.gov

For indazole analogues, docking studies have provided critical insights into their mechanism of action as kinase inhibitors. nih.gov For example, docking of N-(1H-indazol-6-yl)benzenesulfonamide derivatives into the ATP-binding site of PLK4 revealed that the indazole core forms crucial hydrogen bonds with the hinge region residues Glu-90 and Cys-92. nih.gov In another study, docking of arylsulphonyl indazole derivatives into the VEGFR2 kinase binding pocket showed that different orientations of the indazole ring led to distinct interaction patterns. nih.govnih.gov These analyses are fundamental for structure-based drug design, guiding the modification of the ligand to enhance its binding affinity and selectivity. nih.gov

Table 2: Molecular Docking Studies of Indazole Derivatives with Protein Targets

| Indazole Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | Glu-90, Cys-92, Phe-23 | Hydrogen Bond, π-π Stacking | nih.gov |

| Arylsulphonyl indazoles | VEGFR2 | Cys919, Lys868, Glu885 | Hydrogen Bond, π-Cation | nih.gov |

| 3-Carboxamide indazoles | Renal Cancer Protein (6FEW) | Not specified | Binding Energy Assessment | nih.gov |

This table is interactive. You can sort and filter the data.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. ajchem-a.com By simulating the movements of atoms over time, MD can be used to assess the stability of the predicted binding pose, analyze the conformational changes in both the ligand and the protein upon binding, and calculate binding free energies. nih.govresearchgate.net

MD simulations have been applied to study the stability of indazole derivatives within their target binding sites. For thiazolyl-indazole derivatives targeting the SARS-CoV-2 main protease (MPro), MD simulations were used to evaluate the stability of the docked poses. nih.gov Similarly, simulations of arylsulphonyl indazoles bound to VEGFR2 kinase helped confirm the stability of interactions identified through docking, such as hydrogen bonds and π-π stacking. nih.govnih.gov The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often analyzed to gauge the stability of the complex; a stable RMSD suggests a stable binding mode. ajchem-a.comresearchgate.net

Quantum Mechanics (QM) Calculations for Electronic Properties

Quantum Mechanics (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods can compute properties such as the distribution of electron density, electrostatic potential, and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule.

For a series of novel indazole-3-carboxamide derivatives, DFT calculations were performed to determine their HOMO-LUMO energy gaps. nih.gov This information helps in understanding the electronic aspects of ligand-receptor interactions and can be correlated with the observed biological activity. Molecules with specific electronic profiles might exhibit better binding or reactivity, and these calculations can guide the design of analogues with optimized electronic properties for enhanced target engagement. nih.gov

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov This process can be either structure-based, relying on docking of compounds into the target's binding site, or ligand-based, using the known properties of active compounds to find similar molecules. nih.gov

The design of a virtual screening library based on the this compound scaffold would involve creating a collection of virtual analogues by systematically modifying different parts of the molecule. This can be achieved by attaching a variety of chemical groups at synthetically accessible positions on the indazole ring and the methanamine side chain. These virtual libraries can then be filtered based on drug-like properties (e.g., Lipinski's rule of five) and subsequently screened against a specific biological target using docking or other methods. csmres.co.uk This approach accelerates the discovery of new hit compounds by focusing experimental efforts on a smaller, more promising set of molecules selected from a vast virtual chemical space. nih.gov

Investigation of Molecular Mechanisms and Biological Targets Pre Clinical and in Vitro Studies

Enzyme Inhibition and Modulation Studies

In vitro studies are crucial for elucidating the specific interactions between a compound and various enzymes. These assays measure the compound's ability to inhibit or otherwise modulate enzyme activity, typically quantified by values such as the half-maximal inhibitory concentration (IC50).

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, and its aberrant activity is linked to various diseases, including mood disorders and neurodegenerative conditions. While various indazole-based compounds have been explored as GSK-3β inhibitors, specific enzymatic assay data quantifying the direct inhibitory effect of (6-Methoxy-1H-indazol-3-YL)methanamine on GSK-3β is not extensively detailed in the currently available scientific literature.

Fibroblast Growth Factor Receptor (FGFR) Modulation (FGFR1, FGFR2, FGFR3)

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a role in cell proliferation, differentiation, and migration. Their dysregulation is a factor in various cancers. Although compounds with the indazole structure have been investigated as modulators of kinase activity, specific preclinical data on the direct modulation of FGFR1, FGFR2, or FGFR3 by this compound is not found in the reviewed literature.

AKT Kinase Inhibition

AKT, also known as Protein Kinase B (PKB), is a central kinase in the PI3K/AKT signaling pathway, which governs cell growth and survival. The indazole scaffold has been utilized to develop selective AKT inhibitors. However, dedicated in vitro studies measuring the direct AKT kinase inhibition by this compound are not prominently available in published research.

Other Protein Kinase Targets

The broader effects of a compound are often assessed by screening it against a panel of other protein kinases. Such targets can include PIM1, a proto-oncogene serine/threonine kinase, and Polo-like kinase 4 (PLK4), a critical regulator of mitosis. Despite the known activity of various indazole derivatives against kinases like Pim-1 and PLK4, specific inhibitory data for this compound against a wider panel including TSPO, Cdc7, PAK4, CK2, KDR, MK2, JNK1, Aurora, and Nek2 have not been specifically reported in the available literature.

Kinase Inhibition Profile of this compound

Sodium Channel Modulation

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The modulation of these channels is a key mechanism for various therapeutic agents. A review of published studies shows no specific data on the modulatory effects of this compound on sodium channel activity from in vitro electrophysiological assays.

Receptor Binding and Ligand Affinity Assays (In Vitro)

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for a specific receptor. These assays measure key parameters like the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), which indicate the strength of the ligand-receptor interaction. These studies are critical for identifying a compound's primary targets and potential off-target effects. For this compound, a detailed profile from comprehensive in vitro receptor binding and ligand affinity assays is not available in the reviewed scientific literature. Therefore, specific affinity values (Kd, Ki) for its interaction with a broad range of biological receptors have not been established.

Summary of Receptor Binding Affinity for this compound

Interaction with Transporters and Ion Channels (e.g., CFTR)

Pre-clinical research has identified derivatives of the (6-Methoxy-1H-indazol-3-YL) core structure as potent and highly selective modulators of ion channels. One notable derivative, 1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP), has been characterized as a potent blocker of the large-conductance voltage-gated and calcium-dependent potassium (BK) channel. nih.gov In patch-clamp studies using recombinant human BK channels, HMIMP demonstrated significant blocking activity with a half-maximal inhibitory concentration (IC₅₀) of approximately 2 nM. nih.gov The inhibitory action of HMIMP was found to be independent of voltage and did not necessitate the opening of the BK channels to exert its effect. nih.gov

A key finding from these in vitro studies is the high selectivity of HMIMP for the BK channel over other ion channels. nih.gov This selectivity is crucial for its potential as a pharmacological tool to study the physiological roles of BK channels. The compound showed no effect on a panel of other ion channels even at significantly higher concentrations, underscoring its specific interaction with the BK channel. nih.gov For instance, HMIMP did not affect the action potentials of ventricular myocytes, which confirms its lack of activity on cardiac ion channels at the tested concentrations. nih.gov

Table 1: In Vitro Selectivity Profile of HMIMP Against Various Ion Channels This table summarizes the tested ion channels that were found to be unaffected by HMIMP at the specified concentrations, demonstrating the compound's selectivity for BK channels.

| Ion Channel | Tested Concentration of HMIMP | Observed Effect | Reference |

|---|---|---|---|

| Human Na(V)1.5 | 1 µM | No Effect | nih.gov |

| Ca(V)3.2 | 100 nM | No Effect | nih.gov |

| L-type Ca²⁺ Channel | 100 nM | No Effect | nih.gov |

| hERG Potassium Channel | 100 nM | No Effect | nih.gov |

| KCNQ1+minK Channel | 100 nM | No Effect | nih.gov |

| Transient Outward K⁺ Channel | 100 nM | No Effect | nih.gov |

| Voltage-dependent K⁺ Channel | 100 nM | No Effect | nih.gov |

Cellular Pathway Perturbation Analysis (In Vitro, non-human context)

The indazole scaffold, particularly with a methoxy (B1213986) substitution, is a recurring motif in compounds designed to interact with key cellular signaling pathways, often those implicated in cell proliferation and survival. A complex derivative incorporating the (1H-indazol-3-yl) and 6-methoxy moieties, specifically (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, has been identified as a potent and selective inhibitor of the PIM1 kinase enzyme. nih.gov PIM1 is a serine/threonine kinase that acts as a proto-oncogene, playing a critical role in the regulation of the cell cycle, apoptosis, and cell proliferation. Inhibition of PIM1 kinase by this indazole derivative, which exhibits an IC₅₀ value of 3 nM, directly perturbs these fundamental cellular pathways. nih.gov

Furthermore, broader research into 1H-indazole-based compounds has demonstrated their capacity to inhibit other critical kinase pathways. For example, various derivatives have been developed and evaluated for their inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are key components in pathways controlling cell growth, differentiation, and angiogenesis. nih.govsemanticscholar.org One such compound, 6-(3-methoxyphenyl)-1H-indazol-3-amine, was found to be a promising inhibitor of FGFR1. nih.gov These findings highlight the potential of the 6-methoxy-indazole scaffold to serve as a foundation for designing molecules that can perturb specific cellular signaling cascades.

Table 2: Examples of Cellular Pathway Targets for 6-Methoxy-Indazole Derivatives This table provides examples of specific molecular targets and pathways perturbed by compounds containing the 6-methoxy-indazole core structure.

| Derivative Compound | Molecular Target | Cellular Pathway | In Vitro Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one | PIM1 Kinase | Cell Cycle Progression, Apoptosis | 3 nM | nih.gov |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | FGFR Signaling (Cell Growth, Angiogenesis) | 15.0 nM | nih.gov |

In Vitro Efficacy Evaluation in Model Systems (e.g., anti-candida, non-specific antimicrobial, without specific clinical context)

The indazole nucleus is a well-established scaffold in medicinal chemistry, and numerous synthetic derivatives have been evaluated for a wide range of pharmacological activities, including antimicrobial effects. nih.govnih.gov While specific in vitro studies on the anti-candida or non-specific antimicrobial activity of this compound itself are not prominently documented in the reviewed literature, the broader class of indazole compounds has shown promise in this area.

For instance, various indazole derivatives have demonstrated in vitro activity against different pathogenic microbes. Studies have reported the evaluation of novel indazoles against protozoan parasites like E. histolytica and G. intestinalis, as well as against fungal pathogens. nih.gov The standard methodology for such evaluations typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govmdpi.com Some studies have reported that certain imidazole-containing oxime esters, a class of azole antifungals, exhibit potent activity against Candida albicans and Candida tropicalis, often outperforming the standard drug fluconazole (B54011) in in vitro assays. nih.gov Although these are structurally distinct from this compound, they illustrate the ongoing search for novel antifungal agents among heterocyclic compounds. The indazole scaffold is recognized for its versatile biological activities, making it a plausible candidate for such antimicrobial screening campaigns. nih.gov

Pre Clinical Biological Evaluation of Advanced 6 Methoxy 1h Indazol 3 Yl Methanamine Analogues Non Human Models

In Vivo Target Engagement and Mechanistic Validation in Animal Models

Confirming that a drug candidate interacts with its intended biological target in a living organism and produces the desired physiological effect is a critical step in pre-clinical development. For analogues of (6-Methoxy-1H-indazol-3-YL)methanamine, this involves administering the compound to animal models of a specific disease to validate the mechanism of action predicted by in vitro and in silico studies. nih.govnih.gov

Research on various indazole derivatives provides a framework for how these studies are conducted. For instance, a novel indazole analogue, DS28120313, was identified as a potent inhibitor of hepcidin (B1576463) production and demonstrated serum hepcidin-lowering effects in an acute inflammatory mouse model induced by interleukin-6. nih.gov In the context of oncology, another indazole derivative, compound 2f, was shown to suppress tumor growth in a 4T1 breast cancer mouse model, with further analysis confirming its mechanism involved inducing apoptosis and inhibiting cell migration and invasion. rsc.org

Similarly, studies on 2H-indazole-3-carboxamide derivatives for cancer immunotherapy led to the identification of a lead compound, compound 14. nih.gov Oral administration of this compound in a syngeneic colon cancer model, both as a single agent and in combination with an anti-PD-1 antibody, resulted in significantly impaired tumor growth. nih.gov This effect was linked to an enhanced antitumor immunity mediated by cytotoxic CD8+ T cells. nih.gov

These examples highlight a common pathway for validation:

Target Identification: Computational docking studies often predict the binding interactions of indazole derivatives with specific protein targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora kinases, or pan-Pim kinases. nih.govnih.gov

Model Selection: Appropriate animal models that replicate the human disease state are chosen. This could be a mouse model of inflammation, a syngeneic or xenograft tumor model for cancer, or a model for infectious diseases like leishmaniasis. nih.govresearchgate.netrsc.org

Efficacy Evaluation: The compound is administered to the animal model, and key efficacy indicators are measured. These can include changes in biomarkers (e.g., serum hepcidin), reduction in tumor size, or parasite load. nih.govresearchgate.netrsc.org

Mechanistic Confirmation: Tissues or cells are collected from the treated animals to confirm that the observed effects are due to the intended mechanism, such as increased apoptosis markers (cleaved caspase-3, Bax), changes in the tumor microenvironment, or modulation of immune cells. rsc.orgnih.gov

Through these in vivo studies, researchers can establish a clear link between the administration of an advanced this compound analogue, its engagement with the molecular target, and the resulting therapeutic effect in a complex biological system.

Pharmacokinetic and ADME-Related Profiling in Pre-clinical Research Settings

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is fundamental to its development. nih.gov This profile, often referred to as pharmacokinetics, determines how the body processes the compound and is crucial for establishing a potential dosing regimen. nih.govnih.gov For analogues of this compound, a combination of computational and in vitro assays provides an early assessment of their drug-like properties. nih.govbiotech-asia.orgnih.gov

Before synthesis and in vitro testing, computational (in silico) models are used to predict the ADME properties of new chemical entities. nih.govresearchgate.netresearchgate.net These models use the chemical structure of a compound to estimate key parameters that influence its pharmacokinetic behavior. researchgate.net For indazole scaffolds, computational studies have been used to evaluate properties like intestinal absorption, brain-blood barrier (BBB) permeability, and interaction with transporter proteins. biotech-asia.org

A computational analysis of newly designed indazole-based VEGFR-2 inhibitors predicted favorable absorption and distribution characteristics. biotech-asia.org Key findings from such predictive models are often compiled for comparison.

Table 1: Representative In Silico ADMET Predictions for Indazole Analogues

| Parameter | Predicted Value/Classification | Significance |

| Human Intestinal Absorption (%) | > 66% | Indicates good absorption from the gastrointestinal tract. biotech-asia.org |

| Caco-2 Permeability (logPapp) | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |

| Blood-Brain Barrier (BBB) Permeability (logBB) | < 0.3 | Indicates poor absorption across the brain, which can be desirable to avoid CNS side effects. biotech-asia.org |

| CNS Permeability (logPS) | > -3 | Implies potential to penetrate the Central Nervous System. biotech-asia.org |

| P-glycoprotein (P-gp) Substrate | Yes/No | Predicts whether the compound is likely to be removed from cells by this major efflux transporter. biotech-asia.org |

| Water Solubility (logS) | Moderate | Affects dissolution and absorption. biotech-asia.org |

This table presents representative data based on published findings for indazole derivatives. biotech-asia.org The values are for illustrative purposes.

These in silico tools allow for the early filtering of compounds, prioritizing those with a higher probability of possessing favorable pharmacokinetic profiles for further experimental evaluation. researchgate.net

The metabolic stability of a compound is a primary determinant of its half-life and clearance in the body. nih.govbdj.co.jp In vitro assays using liver microsomes are a standard method for assessing this property. nih.govresearchgate.net Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

The assay involves incubating the test compound with liver microsomes (from species like mouse, rat, and human) and a cofactor (NADPH) to initiate metabolism. nih.gov The concentration of the parent compound is measured over time to determine the rate of its disappearance. researchgate.net

Table 2: Representative In Vitro Metabolic Stability of an Indazole Analogue

| Species | % Remaining after 30 min | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |

| Mouse Liver Microsomes | 25% | 92.4 | Low |

| Rat Liver Microsomes | 45% | 40.1 | Medium |

| Human Liver Microsomes | 68% | 18.5 | High |

This table contains hypothetical data based on typical metabolic stability assay results. researchgate.net Classification is often based on ranges where >50% remaining is high, 10-50% is medium, and <10% is low stability. researchgate.net

Compounds with very low metabolic stability (rapid clearance) may be eliminated from the body too quickly to be effective, while those with very high stability could accumulate and cause toxicity. Therefore, a balanced metabolic profile is often sought. bdj.co.jp

To be effective after oral administration, a drug must be able to pass through the epithelial lining of the intestine. nih.govresearchgate.net In vitro permeability is commonly assessed using cell-based models, with the Caco-2 cell line being the most widely accepted. nih.govnih.goveuropa.eu Caco-2 cells are derived from a human colon adenocarcinoma and, when grown as a monolayer, they differentiate to form tight junctions and express transporter proteins, mimicking the intestinal barrier. nih.govresearchgate.netresearchgate.net

In the assay, the test compound is added to one side of the cell monolayer (the apical side, representing the intestinal lumen), and its appearance on the other side (the basolateral side, representing the bloodstream) is measured over time. nih.gov The result is expressed as an apparent permeability coefficient (Papp).

Table 3: Representative Caco-2 Permeability Data for an Indazole Analogue

| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |

| Apical to Basolateral (A→B) | 12.5 | 2.4 | High |

| Basolateral to Apical (B→A) | 30.0 | Efflux Substrate |

This table contains hypothetical data. Papp values >10 x 10⁻⁶ cm/s are generally considered high permeability. An efflux ratio >2 suggests the compound is actively transported out of the cells by efflux pumps like P-glycoprotein.

This assay not only predicts absorption but also identifies if a compound is a substrate for efflux transporters, which can limit its bioavailability. nih.gov

Once a drug enters the bloodstream, it can bind to plasma proteins such as albumin. Only the unbound (free) fraction of the drug is able to interact with its target and be cleared from the body. nih.gov Therefore, determining the extent of plasma protein binding (PPB) is essential for interpreting pharmacokinetic and pharmacodynamic data.

Standard methods for measuring PPB include equilibrium dialysis, ultrafiltration, and ultracentrifugation. In these experiments, the test compound is incubated with plasma, and the bound and unbound fractions are separated and quantified.

Table 4: Representative Plasma Protein Binding Data for an Indazole Analogue

| Species | % Plasma Protein Binding | Unbound Fraction (%) |

| Mouse Plasma | 98.5% | 1.5% |

| Rat Plasma | 99.1% | 0.9% |

| Human Plasma | 99.4% | 0.6% |

This table contains hypothetical data illustrating typical results for a drug candidate. High PPB (>99%) means that only a small fraction of the drug is free to exert its effect.

A high degree of plasma protein binding can significantly affect a drug's distribution volume and clearance rate, and this data is vital for accurately modeling its in vivo behavior.

Development of Analytical Methods for Quantification in Biological Matrices (Research Use)

Reliable quantification of drug candidates in biological matrices like plasma, serum, and tissue homogenates is the backbone of all pharmacokinetic and in vivo studies. mdpi.comnih.govresearchgate.net For advanced analogues of this compound, robust and sensitive analytical methods must be developed for research purposes.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity, sensitivity, and speed. nih.govmdpi.comresearchgate.net The development of an LC-MS/MS method involves several key steps:

Sample Preparation: The first step is to isolate the compound from the complex biological matrix. This is commonly achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove proteins and other interfering substances. mdpi.com

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. This involves optimizing the stationary phase (column), mobile phase composition, and gradient.

Mass Spectrometric Detection: The mass spectrometer is tuned to detect the specific parent ion of the indazole analogue and one or more of its characteristic fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations.

Method Validation: The method is validated according to established guidelines to ensure its reliability. Key validation parameters include:

Linearity: The range over which the instrument response is proportional to the concentration of the analyte.

Accuracy and Precision: How close the measured values are to the true values and how reproducible the measurements are.

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Matrix Effect: An assessment of whether components in the biological matrix suppress or enhance the ionization of the analyte.

Recovery and Stability: Evaluating the efficiency of the extraction process and the stability of the compound during sample handling and storage.

The development of such a validated analytical method is a prerequisite for generating the reliable concentration-time data needed to calculate all critical pharmacokinetic parameters for the this compound analogues.

Future Directions and Emerging Research Avenues for 6 Methoxy 1h Indazol 3 Yl Methanamine Derivatives

Exploration of Novel Biological Targets and Therapeutic Areas

Derivatives of the indazole core have been investigated for a multitude of therapeutic applications, including their use as anticancer, anti-inflammatory, and antimicrobial agents. evitachem.com The unique structural features of (6-Methoxy-1H-indazol-3-YL)methanamine, specifically the methoxy (B1213986) group at the 6-position and the methanamine at the 3-position, offer opportunities for developing compounds with novel biological activities. This compound is considered a versatile building block in the synthesis of biologically active molecules, with potential applications in oncology and neurology. chemimpex.com

Future research will likely focus on expanding the therapeutic applications of this compound derivatives beyond their current scope. A key area of exploration will be the identification of novel biological targets. The structural flexibility of the indazole ring system allows for the design of derivatives that can interact with a wide range of proteins and enzymes.

Potential Therapeutic Areas and Biological Targets for this compound Derivatives:

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases (e.g., FGFR, PLK4), Epigenetic targets | Indazole derivatives are known kinase inhibitors, and the methoxy and methanamine groups can be modified to enhance selectivity and potency. nih.govrsc.org |

| Neurodegenerative Diseases | Enzymes and receptors involved in neurological pathways | The indazole scaffold has shown promise in targeting neurological disorders. chemimpex.com |

| Infectious Diseases | Bacterial and viral enzymes | The antimicrobial properties of indazole derivatives can be further explored and optimized. evitachem.com |

| Inflammatory Diseases | Pro-inflammatory cytokines and enzymes | The anti-inflammatory effects of the indazole core can be harnessed to develop new treatments for chronic inflammatory conditions. evitachem.com |

Systematic screening of this compound derivatives against diverse panels of biological targets will be crucial in uncovering new therapeutic opportunities.

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of indazole derivatives can be challenging, often requiring multi-step processes and harsh reaction conditions. derpharmachemica.com The development of advanced and sustainable synthetic methodologies is essential for the efficient and environmentally friendly production of this compound derivatives.

Future research in this area will likely focus on several key aspects:

Catalytic Methods: The development of novel catalytic systems can lead to more efficient and selective reactions. For instance, silver(I)-mediated intramolecular oxidative C-H bond amination has been used for the synthesis of 1H-indazoles. nih.gov Exploring similar catalytic approaches could streamline the synthesis of the target compound and its analogs.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. rsc.org Applying flow chemistry to the synthesis of this compound derivatives could lead to more efficient and reproducible manufacturing processes.

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. nih.gov Their application in the synthesis of indazole derivatives is an active area of research. nih.gov

By embracing these advanced and sustainable synthetic methodologies, researchers can accelerate the discovery and development of novel this compound derivatives.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid design and optimization of new drug candidates. nih.gov These computational tools can be applied to various stages of the drug discovery pipeline for this compound derivatives, from hit identification to lead optimization.

Applications of AI and ML in the Development of this compound Derivatives:

| Application | Description |

| Virtual Screening | In silico high-throughput screening of large chemical libraries can identify potential hits with desired biological activities. nih.gov |

| Predictive Modeling | ML models can be trained to predict the physicochemical properties, pharmacokinetic profiles, and biological activities of novel derivatives, guiding the selection of the most promising candidates for synthesis. |

| De Novo Drug Design | Generative AI models can design novel molecular structures with optimized properties, exploring a vast chemical space that may not be accessible through traditional methods. |

| Structure-Activity Relationship (SAR) Analysis | AI algorithms can analyze SAR data to identify key structural features that contribute to the desired biological activity, facilitating the rational design of more potent and selective compounds. |

The integration of AI and ML into the design and optimization of this compound derivatives has the potential to significantly reduce the time and cost of drug development.

Integration of Multi-Omics Data for Deeper Mechanism Elucidation

Understanding the mechanism of action of a drug candidate is crucial for its successful development. Multi-omics approaches, which involve the integrated analysis of data from various "omics" fields such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of a compound. frontiersin.org

For this compound derivatives, the integration of multi-omics data can help to:

Identify Drug Targets and Off-Targets: By analyzing the changes in gene expression, protein levels, and metabolite concentrations in response to treatment with a derivative, researchers can identify its primary biological targets and potential off-target effects.

Elucidate Signaling Pathways: Multi-omics data can reveal the signaling pathways that are modulated by a compound, providing insights into its mechanism of action.

Discover Biomarkers: The identification of biomarkers that are associated with the response to a particular derivative can aid in patient stratification and the development of personalized medicines.

Understand Drug Resistance Mechanisms: For anticancer agents, multi-omics analysis can help to elucidate the mechanisms by which cancer cells develop resistance to treatment.

The integration of multi-omics data will be instrumental in gaining a deeper understanding of the biological effects of this compound derivatives and will guide their development into effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Methoxy-1H-indazol-3-YL)methanamine, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Start with 6-methoxy-1H-indazole as the core structure. Introduce the methanamine group via nucleophilic substitution or reductive amination. Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to enhance yield .

- Route 2 : Utilize tert-butyl carbamate intermediates for amine protection, followed by deprotection under acidic conditions (e.g., HCl/dioxane) .

- Characterization : Confirm purity via HPLC (>95%) and structural identity using -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the solubility and stability of this compound be evaluated for in vitro assays?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Measure concentrations via UV-Vis spectroscopy (λ = 260–300 nm) .

- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4°C, 25°C, 40°C). Monitor degradation products using LC-MS .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Keep in airtight containers at –20°C, away from oxidizers and moisture. Label with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for anticancer activity?

- Methodology :

- Analog Synthesis : Modify the methoxy group (e.g., replace with hydroxy or cyclobutoxy) and assess cytotoxicity via MTT assays against glioma (U87 MG) or other cancer cell lines .

- Computational Modeling : Use QSAR models to predict logP and polar surface area (PSA). Corrogate with experimental IC values to identify key substituents .

Q. How should researchers address contradictions in biological activity data across structurally similar indazole-methanamine derivatives?

- Methodology :

- Data Triangulation : Compare assay conditions (e.g., cell line specificity, serum concentration). For example, derivatives with trifluoromethoxy groups may show enhanced blood-brain barrier penetration but reduced solubility .

- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem) to identify trends in cytotoxicity or metabolic stability .

Q. What strategies are effective in resolving crystallographic challenges during X-ray diffraction analysis of this compound complexes?

- Methodology :

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) and use SHELX-TL for structure refinement. Address twinning or disorder via iterative density modification .

- Validation : Cross-validate with powder XRD and computational docking (e.g., AutoDock Vina) to confirm ligand-protein interactions .

Experimental Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating the antimicrobial potential of this compound?

- Methodology :

- MIC Determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Biofilm Disruption : Quantify biofilm biomass via crystal violet staining and confocal microscopy .

Q. How can researchers optimize HPLC methods for separating this compound from its synthetic byproducts?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.